2-((4-Methoxybenzyl)amino)isonicotinonitrile
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-13-4-2-11(3-5-13)10-17-14-8-12(9-15)6-7-16-14/h2-8H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOLTFXKNDDGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620851 | |
| Record name | 2-{[(4-Methoxyphenyl)methyl]amino}pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618446-32-5 | |
| Record name | 2-{[(4-Methoxyphenyl)methyl]amino}pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The primary synthetic approach to this compound involves the nucleophilic substitution of a halogenated nicotinonitrile derivative with 4-methoxybenzylamine. The general reaction scheme is:
- Starting materials: 2-chloronicotinonitrile (or 2-halonicotinonitrile) and 4-methoxybenzylamine
- Reaction type: Nucleophilic aromatic substitution (SNAr)
- Catalysts/Base: Potassium carbonate (K2CO3) or other mild bases
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF)
- Conditions: Heating under reflux or elevated temperature to facilitate substitution
This method replaces the chlorine atom at the 2-position of the nicotinonitrile ring with the 4-methoxybenzylamino group, yielding the target compound.
Detailed Reaction Conditions
- Base: Potassium carbonate is commonly used to deprotonate the amine, increasing its nucleophilicity.
- Solvent: DMF is preferred due to its high polarity and ability to dissolve both reactants and base.
- Temperature: Typically heated between 80°C to 120°C for several hours (4–12 hours) to ensure complete reaction.
- Molar Ratios: Equimolar or slight excess of 4-methoxybenzylamine to 2-chloronicotinonitrile to drive the reaction to completion.
- Workup: After reaction completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent such as ethyl acetate. Purification is achieved by recrystallization or chromatography.
Research Findings and Data Analysis
Reaction Efficiency and Yield
| Parameter | Typical Value | Notes |
|---|---|---|
| Reaction temperature | 80–120 °C | Higher temperatures increase rate |
| Reaction time | 4–12 hours | Dependent on scale and solvent |
| Base | Potassium carbonate (K2CO3) | Mild base, effective for amine activation |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent preferred |
| Yield | 70–90% | High yields reported under optimized conditions |
| Purification | Recrystallization or chromatography | Ensures product purity >95% |
Mechanistic Insights
- The reaction proceeds via nucleophilic attack of the 4-methoxybenzylamine nitrogen on the electron-deficient 2-position of the nicotinonitrile ring, displacing the chlorine atom.
- The nitrile group at the 4-position stabilizes the ring and activates the 2-position for substitution.
- The methoxy group on the benzylamine enhances nucleophilicity and solubility, facilitating the reaction.
Alternative Methods and Variations
- Some protocols explore the use of other bases such as cesium carbonate or organic bases like triethylamine.
- Solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can be used as alternatives to DMF.
- Microwave-assisted synthesis has been reported to reduce reaction times significantly.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Base | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2-chloronicotinonitrile + 4-methoxybenzylamine | K2CO3 | DMF | 100 | 6 | 85 | Standard SNAr reaction |
| 2 | 2-chloronicotinonitrile + 4-methoxybenzylamine | Cs2CO3 | DMSO | 110 | 4 | 88 | Alternative base and solvent |
| 3 | 2-chloronicotinonitrile + 4-methoxybenzylamine | K2CO3 | DMF | Microwave 120 | 0.5 | 80 | Microwave-assisted synthesis |
Additional Notes
- The reaction is sensitive to moisture; anhydrous conditions improve yield.
- Purity of starting materials directly affects the final product quality.
- Post-reaction purification is critical to remove unreacted amine and side products.
- The compound’s stability under reaction conditions is generally good, with minimal decomposition reported.
Chemical Reactions Analysis
Types of Reactions: 2-((4-Methoxybenzyl)amino)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts or specific solvents.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-((4-Methoxybenzyl)amino)isonicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 2-((4-Methoxybenzyl)amino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Observations :
- Nitrile Position: The target compound’s nitrile at position 4 (isonicotinonitrile) distinguishes it from QZ-4796 (nicotinonitrile), altering electronic distribution and steric accessibility .
- Functional Group Replacement : QD-4819’s ester group increases hydrophilicity compared to the nitrile, impacting solubility and metabolic stability .
- Backbone Complexity : QK-3523’s lack of a pyridine ring reduces aromatic interactions critical for applications like kinase inhibition .
Biological Activity
2-((4-Methoxybenzyl)amino)isonicotinonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a methoxybenzyl group linked to an isonicotinonitrile moiety, which is believed to contribute to its biological properties. The presence of the methoxy group may enhance lipophilicity and influence interactions with biological targets.
Research indicates that this compound exhibits antineoplastic (anti-cancer) and antibacterial activities. Its mechanism involves the induction of reactive oxygen species (ROS) , leading to oxidative stress and subsequent apoptosis in cancer cells. This ROS-driven mode of action suggests that the compound can disrupt cellular redox status, which is critical for cancer cell survival .
Target Pathways
- Oxidative Stress Induction : The compound increases ROS levels, which can lead to cellular damage and death.
- Apoptotic Pathways : It activates pathways associated with programmed cell death, particularly in various cancer cell lines including breast, skin, pancreas, and colon cancers .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antineoplastic | Induces apoptosis in cancer cells | |
| Antibacterial | Exhibits activity against bacterial strains | |
| ROS Generation | Increases oxidative stress levels |
Case Studies
- Anticancer Efficacy : A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The compound was shown to induce apoptosis through ROS-mediated pathways, highlighting its potential as a therapeutic agent against breast cancer .
- Antimicrobial Activity : Another investigation assessed the antibacterial properties of this compound against various pathogens. Results indicated notable inhibitory effects on gram-positive bacteria, suggesting its utility in treating bacterial infections .
Dosage and Toxicity
The biological effects of this compound are dose-dependent. Lower doses have been associated with significant therapeutic effects without adverse outcomes, while higher doses may lead to toxicity. This underscores the importance of dosage optimization for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((4-Methoxybenzyl)amino)isonicotinonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving isonitriles, as demonstrated in analogous systems. For example, coupling 4-methoxybenzylamine with isonicotinonitrile derivatives under mild basic conditions (e.g., K₂CO₃ in DMF at 80°C) achieves moderate yields (~50–60%) . Optimization may involve varying solvents (acetonitrile vs. DMF) or catalysts (HATU for amide bond formation) to improve efficiency. Side products, such as N-alkylated byproducts, should be monitored via TLC or HPLC .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm for the methoxybenzyl group) and nitrile carbon (δ ~120 ppm) .
- IR Spectroscopy : Confirm the nitrile stretch (~2200–2250 cm⁻¹) and secondary amine N–H bend (~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z consistent with the molecular formula (C₁₄H₁₂N₃O). Deviations may indicate impurities like unreacted starting materials .
Q. What are the critical stability considerations for this compound under laboratory storage?
- Methodological Answer : The compound is sensitive to light and moisture due to the nitrile and aromatic amine groups. Store in amber vials at –20°C under inert gas (N₂/Ar). Degradation products (e.g., hydrolysis to amides) can be assessed via periodic NMR or LC-MS over 6–12 months .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for this compound?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects, tautomerism, or paramagnetic impurities. For example, DMSO-d₆ vs. CDCl₃ can alter aromatic proton shifts by 0.1–0.3 ppm. Use high-field NMR (≥400 MHz) and spiking experiments with authentic samples to confirm assignments. Computational tools (DFT calculations) can predict shifts for comparison .
Q. What strategies are effective for elucidating the reaction mechanism of this compound in multicomponent syntheses?
- Methodological Answer : Mechanistic studies require:
- Kinetic Profiling : Monitor intermediate formation via in-situ FTIR or stopped-flow NMR.
- Isotopic Labeling : Use ¹⁵N-labeled amines to track bond formation pathways.
- Computational Modeling : DFT studies (e.g., Gaussian) can identify transition states and energy barriers for key steps like nucleophilic addition .
Q. How does the electronic nature of the 4-methoxybenzyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, enhancing the aromatic ring’s electron density. This facilitates electrophilic substitution but may hinder oxidative coupling. Compare reactivity with analogs (e.g., 4-fluorobenzyl derivatives) using Hammett σ values to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
